molecular formula C6H8FN3 B068287 3-Fluoro-5-methylpyridine-2,6-diamine CAS No. 189281-70-7

3-Fluoro-5-methylpyridine-2,6-diamine

Cat. No. B068287
Key on ui cas rn: 189281-70-7
M. Wt: 141.15 g/mol
InChI Key: BNTZNTKEPPCSLQ-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 800 mg of trifluoroacetic acid was added 340 mg of 2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine, and the mixture was allowed to stand at room temperature for 30 minutes. The solution was concentrated under reduced pressure to obtain crude 2,6-diamino-3-fluoro-5-methylpyridine as a pale brown solid residue.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine
Quantity
340 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([NH:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([CH3:20])=[C:15]([NH:21]C(C)(C)CC(C)(C)C)[N:14]=1)(C)(C)C>>[NH2:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([CH3:20])=[C:15]([NH2:21])[N:14]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-t-butylamino-3-fluoro-5-methyl-6-(1,1,3,3-tetramethylbutylamino)pyridine
Quantity
340 mg
Type
reactant
Smiles
C(C)(C)(C)NC1=NC(=C(C=C1F)C)NC(CC(C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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